3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a pyrrolidine ring linked to a 5-methylthiophene-2-carbonyl group and at position 5 with a trifluoromethyl (-CF₃) group. The -CF₃ group contributes to electron-withdrawing effects and metabolic stability.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c1-7-2-3-9(22-7)11(20)19-5-4-8(6-19)10-17-12(21-18-10)13(14,15)16/h2-3,8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGKQNOOQJXORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine derivative, followed by the introduction of the thiophene and oxadiazole moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of reagents and reaction conditions is critical to minimize by-products and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit promising anticancer properties. For example:
- A study highlighted that compounds similar to 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole showed significant cytotoxicity against various cancer cell lines, including glioblastoma cells. The mechanism involved apoptosis induction through DNA damage .
- Another study demonstrated that oxadiazole derivatives effectively inhibited thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells, yielding IC50 values as low as 0.47 µM .
Anti-Diabetic Effects
The compound's potential in managing diabetes has also been explored:
- In vivo studies using genetically modified models demonstrated that specific oxadiazole derivatives reduced glucose levels significantly, indicating their role as potential anti-diabetic agents .
- The molecular docking studies suggested favorable interactions with key proteins involved in glucose metabolism .
Applications in Drug Discovery
The compound is included in various screening libraries aimed at identifying new drug candidates:
- It is part of libraries targeting G protein-coupled receptors (GPCRs), protein-protein interactions (PPIs), and anti-HIV compounds .
- Its unique structure allows it to be a versatile candidate for further modifications to enhance its pharmacological profiles.
Case Study 1: Anticancer Activity
A recent study synthesized several oxadiazole derivatives and tested them against glioblastoma cell lines. Compounds demonstrated significant cytotoxic effects with mechanisms linked to apoptosis and cell cycle arrest. Notably, compound 5d showed an IC50 value of 10.1 µM, outperforming standard chemotherapeutics like 5-Fluorouracil .
Case Study 2: Anti-Diabetic Activity
In a Drosophila melanogaster model of diabetes, several derivatives exhibited marked reductions in blood glucose levels. Compounds 5d and 5f were particularly effective, suggesting their potential for further development into therapeutic agents for diabetes management .
Summary of Findings
| Application | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| Anticancer | Cytotoxicity | Glioblastoma cell lines | Significant apoptosis; IC50 = 10.1 µM |
| Anti-Diabetic | Glucose reduction | Drosophila model | Reduced glucose levels significantly |
Mechanism of Action
The mechanism of action of 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Structure : The oxadiazole core is substituted at position 5 with a thienyl group (bearing phenyl and -CF₃) and at position 3 with a 3-trifluoromethylphenyl group.
- Key Differences :
- Replaces the pyrrolidine-thiophene moiety with a bulkier thienyl group.
- Dual -CF₃ groups enhance metabolic stability but may reduce solubility.
- Implications : The thienyl group could improve binding to hydrophobic pockets in biological targets, but steric hindrance may limit bioavailability compared to the target compound .
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d)
- Structure : Features a 4-trifluoromethylphenyl group at position 3 and a 3-chlorothiophene at position 3.
- Key Differences :
- -CF₃ at position 4 of the phenyl ring vs. position 3 in the target compound.
- Chlorine on thiophene increases electronegativity but may reduce metabolic stability compared to the methyl group.
- Biological Activity : Demonstrated apoptosis-inducing activity in cancer cells, suggesting the target compound’s pyrrolidine-thiophene group might offer improved target specificity .
3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
- Structure : Contains a fluorophenyl group at position 3 and a CF₃-pyrrolidine at position 4.
- Key Differences :
- Fluorophenyl vs. thiophene-carbonyl-pyrrolidine in the target compound.
- Fluorine’s inductive effects may alter electronic properties compared to sulfur-containing thiophene.
- Implications : The fluorophenyl group could enhance binding to aromatic receptors but reduce flexibility compared to the target’s pyrrolidine-thiophene .
SEW2871 (S1PR1 Agonist)
- Structure : 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole.
- Key Differences :
- Dual -CF₃ groups and a phenyl-substituted thiophene.
- Lacks the pyrrolidine ring, reducing conformational flexibility.
- Activity : As a selective S1PR1 agonist, SEW2871 highlights the importance of -CF₃ and thiophene in receptor binding, suggesting the target compound’s pyrrolidine may modulate selectivity .
5-[4-(3-Methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Structure : Complex thiophene with methylphenyl and pyrrole substituents.
- Key Differences: Bulky substituents on thiophene may hinder membrane permeability.
- Implications : The target compound’s simpler thiophene-pyrrolidine design may offer better pharmacokinetics .
Structure-Activity Relationship (SAR) Insights
- Position 3 Substitutions :
- Aryl groups (e.g., 3-CF₃-phenyl, fluorophenyl) enhance target affinity but vary in steric and electronic effects.
- Pyrrolidine-thiophene in the target compound balances flexibility and lipophilicity.
- Position 5 Substitutions :
- -CF₃ improves metabolic stability and electron-withdrawing effects.
- Thiophene derivatives (chloro, methyl) modulate solubility and binding interactions.
Pharmacokinetic and Physicochemical Comparison
Biological Activity
The compound 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole , commonly referred to as S460-0196, belongs to the oxadiazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : CHNOS
Molecular Weight : 406.47 g/mol
LogP : 3.745 (indicating moderate lipophilicity)
Water Solubility : LogSw = -3.73 (low solubility in water)
The structure features a trifluoromethyl group, which is often associated with enhanced biological activity due to increased metabolic stability and altered pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to S460-0196 have shown effectiveness against various cancer cell lines:
- Colon Carcinoma : Compounds with similar structures demonstrated notable cytotoxicity against HCT-15 colon carcinoma cells with IC values in the low micromolar range .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins, which are crucial for cell survival .
Antimicrobial Activity
Oxadiazole derivatives have been evaluated for their antimicrobial properties. Preliminary data suggest that S460-0196 may possess activity against both gram-positive and gram-negative bacteria. The presence of the thiophene moiety is believed to enhance this activity by facilitating interaction with bacterial membranes .
Antioxidant Activity
Research has shown that oxadiazole derivatives can exhibit antioxidant properties. The antioxidant activity is crucial for protecting cells from oxidative stress, which is a contributing factor in many diseases, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
The biological activities of S460-0196 can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction.
- Antioxidant Mechanisms : By scavenging free radicals, S460-0196 may reduce oxidative damage in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
